
Arnolol
Overview
Description
Arnolol is a beta blocker with the chemical formula C14H23NO3 and a molar mass of 253.342 g·mol−1 . It is primarily used as an antihypertensive agent, meaning it helps lower blood pressure . Beta blockers like this compound work by blocking the effects of adrenaline on the heart, which helps to reduce heart rate and blood pressure.
Preparation Methods
Arnolol can be synthesized through various methods. One common synthetic route involves the reaction of 3-(4-acetamido) phenoxy-1,2 epoxypropane with isopropylamine under the catalysis of carbonic ether gemini surfactants . This method is advantageous because it shortens the reaction time, improves synthetic efficiency, and yields high-purity products . Industrial production methods often involve similar processes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Arnolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions of this compound are less common but can be performed under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include peroxymonosulfate , vanadium , and cobalt . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Overview
Mechanism of Action
Atenolol selectively binds to beta-1 adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of catecholamines like norepinephrine and epinephrine. This results in decreased heart rate, myocardial contractility, and blood pressure, making it effective in managing cardiovascular conditions .
Pharmacokinetics
- Absorption: Approximately 50% bioavailability with peak plasma levels at 2-4 hours post-administration.
- Distribution: Limited diffusion across the blood-brain barrier; plasma protein binding is about 10%.
- Metabolism: Minimal hepatic metabolism; primarily excreted unchanged via the kidneys.
- Elimination Half-life: Approximately 6-7 hours .
FDA-Approved Uses
- Hypertension: Atenolol effectively lowers blood pressure, reducing the risk of cardiovascular events.
- Angina Pectoris: It alleviates chest pain by decreasing myocardial oxygen demand.
- Acute Myocardial Infarction: Atenolol is used to improve survival rates post-myocardial infarction by reducing heart workload .
Off-Label Uses
- Arrhythmias: Effective in managing various arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia.
- Migraine Prophylaxis: Atenolol has been recommended for preventing migraine attacks based on its ability to stabilize vascular tone .
- Alcohol Withdrawal Syndrome: It can mitigate symptoms associated with alcohol withdrawal due to its calming effect on the cardiovascular system.
- Thyrotoxicosis Management: Atenolol is used to control symptoms such as tachycardia in hyperthyroid patients .
Case Studies
Research Findings
Recent studies have highlighted atenolol's efficacy in specific populations:
- A study comparing atenolol with losartan in patients with Marfan syndrome showed that both medications effectively prevent aortic dilation, but atenolol also improved cardiac function metrics .
- Another investigation into systemic exposure levels revealed that individual responses to atenolol can vary significantly, impacting metabolic outcomes .
Mechanism of Action
Arnolol exerts its effects by blocking beta-adrenergic receptors, specifically the β1-adrenergic receptor . This action reduces the effects of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and blood pressure . The molecular targets involved include the β1-adrenergic receptors located in cardiac tissue .
Comparison with Similar Compounds
Arnolol is similar to other beta blockers such as atenolol and propranolol . it has unique properties that distinguish it from these compounds:
Atenolol: Like this compound, atenolol is a beta-1 selective blocker used to manage hypertension and angina. atenolol has a different chemical structure and pharmacokinetic profile.
Propranolol: Propranolol is a non-selective beta blocker, meaning it blocks both β1 and β2 receptors.
These comparisons highlight this compound’s specificity for β1-adrenergic receptors, making it a valuable compound in the treatment of cardiovascular conditions.
Biological Activity
Arnolol, a cardioselective beta-blocker, is primarily recognized for its role in managing cardiovascular conditions. This article explores the biological activity of this compound, detailing its mechanisms, pharmacodynamics, and clinical applications through various studies and data.
This compound functions as an antagonist to the beta-1 adrenergic receptors, which are predominantly located in cardiac tissues. By selectively binding to these receptors, this compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and oxygen demand. This mechanism is particularly beneficial in conditions where myocardial oxygen supply is compromised.
Key Actions:
- Beta-1 Receptor Antagonism : Reduces heart rate and contractility.
- Vascular Effects : Causes peripheral vasodilation through reduced sympathetic tone.
- Arrhythmia Control : Effective in managing atrial fibrillation by stabilizing cardiac rhythms.
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion characteristics:
Parameter | Details |
---|---|
Absorption | Approximately 50% of an oral dose is absorbed. |
Volume of Distribution | Total Vd of 63.8-112.5 L; distributes into central and peripheral compartments. |
Protein Binding | 6-16% bound in plasma, primarily to serum albumin. |
Metabolism | Minimal hepatic metabolism; primarily excreted unchanged in urine. |
Elimination Half-life | Approximately 6-9 hours. |
Clinical Applications
This compound is widely used in the treatment of hypertension and angina pectoris due to its efficacy in lowering blood pressure and reducing the frequency of angina attacks. Clinical studies have demonstrated its effectiveness compared to other beta-blockers.
Case Study Insights
- Hypertensive Patients : A randomized controlled trial comparing this compound with bisoprolol indicated that while both drugs effectively lowered blood pressure, this compound had a less pronounced effect on central aortic pressure compared to bisoprolol .
- Angina Management : Patients treated with this compound reported significant reductions in angina episodes, highlighting its role in improving quality of life for those with coronary artery disease .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Sympathetic Nervous Activity (SNA) : Research indicates that beta-blockers like this compound can modulate sympathetic nervous activity, potentially improving baroreflex sensitivity and heart rate variability among hypertensive patients .
- Hydrogel Applications : Innovative research has explored the use of hydrogels loaded with this compound for targeted delivery systems in managing hypertension during pregnancy, showcasing its versatility beyond traditional oral administration .
Properties
CAS No. |
87129-71-3 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)phenoxy]-3-methylbutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-14(2,15)13(16)10-18-12-6-4-11(5-7-12)8-9-17-3/h4-7,13,16H,8-10,15H2,1-3H3 |
InChI Key |
LAWLHMWODZUZJH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N |
Canonical SMILES |
CC(C)(C(COC1=CC=C(C=C1)CCOC)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-methoxyethylphenoxy)-3-amino-3-methylbutan-2-ol arnolol arnolol fumarate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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